GSK1016790A

Vue d'ensemble

Description

GSK1016790A est un composé développé par GlaxoSmithKline. Il est connu pour son activité agoniste puissante et sélective sur le canal potentiel de récepteur transitoire vanilloïde 4 (TRPV4). Ce composé a été largement utilisé dans la recherche scientifique pour étudier le rôle des récepteurs TRPV4 dans divers processus physiologiques, notamment dans les tissus musculaires lisses, les vaisseaux sanguins, le système lymphatique et la vessie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de GSK1016790A implique plusieurs étapes, en commençant par la préparation de composés intermédiairesLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer les transformations chimiques souhaitées .

Méthodes de production industrielle

Bien que des détails spécifiques sur les méthodes de production industrielle de this compound ne soient pas facilement disponibles, il est probable que le processus implique l'extrapolation des procédures de synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction, l'utilisation de réacteurs plus grands et la garantie de mesures strictes de contrôle de la qualité pour produire le composé en grande quantité .

Analyse Des Réactions Chimiques

Mechanism of TRPV4 Channel Activation

GSK1016790A binds to TRPV4 channels, inducing conformational changes that facilitate cation influx. Key findings include:

-

Calcium Influx : At 10 nM, this compound triggers a rapid Ca²⁺ influx in TRPV4-transfected HeLa cells, with an EC₅₀ of 31 nM .

-

Membrane Trafficking :

Downstream Signaling Pathways

This compound modulates multiple signaling cascades in endothelial cells (ECs):

These effects are calcium-dependent, as pretreatment with BAPTA/EGTA (calcium chelators) abolishes signaling .

Vascular Responses

-

Vasodilation :

-

Anti-inflammatory Action :

Ion Channel Interactions

-

Enhances ATP-gated P2X3/P2X7 currents in dorsal root ganglia (626.00 ± 52.37 vs. 399.50 ± 60.67, p = 0.004) .

Formulation and Solubility

| Parameter | Value/Details | Citation |

|---|---|---|

| Solubility | 15 mM stock in 5% DMSO + 5% Tween 80 | |

| Working Conc. | 1–500 μM (in vitro); 50 μg/kg (in vivo) | |

| Vehicle | 1% ethanol + 1% Tween 80 in saline |

Adverse Effects

-

Cardiovascular Collapse : Observed at 12 μg/kg IV in rats, with reversible systemic hypotension .

-

TRPV4 Desensitization : Prolonged exposure (>30 min) reduces plasma membrane channel density .

This compound serves as a critical pharmacological tool for probing TRPV4-dependent pathways, with applications ranging from vascular biology to neuroinflammation. Its dual role in activating calcium signaling and modulating inflammatory mediators underscores its therapeutic potential, albeit with dose-dependent risks.

Applications De Recherche Scientifique

Introduction to GSK1016790A

This compound is a potent and selective agonist of the transient receptor potential vanilloid 4 (TRPV4) channel. This compound has gained significant attention in scientific research due to its ability to activate TRPV4 in various cell types, leading to diverse physiological effects. The applications of this compound span multiple fields, including vascular biology, neurobiology, and inflammation research. This article provides a comprehensive overview of the applications of this compound, supported by detailed data tables and case studies.

Vascular Biology

Mechanisms of Action:

this compound has been shown to induce vasodilation in systemic and pulmonary vascular beds. In a study examining its effects on endothelial cells, this compound activated endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide production and subsequent vasodilation .

Case Study:

In experiments involving human endothelial cells, this compound was found to inhibit monocyte adhesion, which is critical in preventing atherosclerosis. This effect was attributed to the down-regulation of TRPV4 channels from the plasma membrane within 30 minutes of stimulation .

| Study | Effect Observed | Mechanism |

|---|---|---|

| Darby et al., 2016 | Inhibition of monocyte adhesion | Activation of eNOS and increased nitric oxide production |

| Xu et al., 2016 | Reduced atherosclerotic plaque formation | Down-regulation of TRPV4 channels |

Neurobiology

Inflammatory Response:

this compound has been implicated in modulating inflammatory responses in neuronal tissues. In recent studies, treatment with this compound resulted in increased levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6, indicating its role in neuroinflammation .

Case Study:

Research involving mouse models demonstrated that this compound activation led to microglial activation and morphological changes indicative of inflammation, such as the transition from resting to activated states. This suggests potential applications in studying neurodegenerative diseases where inflammation plays a critical role .

| Study | Effect Observed | Significance |

|---|---|---|

| Study on NLRP3 inflammasome activation | Increased pro-inflammatory cytokines | Implications for neurodegenerative disease research |

| Microglial activation study | Morphological changes in microglia | Insights into neuroinflammatory processes |

Pain and Sensory Modulation

This compound has been utilized in pain research due to its ability to activate sensory neurons. Studies have shown that topical application can enhance sensory responses, such as triggering swallowing reflexes through stimulation of specific neural pathways .

Case Study:

In an experimental setup involving rats, this compound was administered to regions innervated by the superior laryngeal nerve (SLN), resulting in dose-dependent facilitation of swallowing reflexes. This highlights its potential utility in understanding pain mechanisms and sensory modulation .

| Study | Effect Observed | Application |

|---|---|---|

| Swallowing reflex study | Enhanced reflex responses | Potential therapeutic applications in dysphagia |

Cellular Mechanisms

This compound is also used to explore cellular mechanisms involving TRPV4 channels. It has been shown to promote calcium influx and alter membrane dynamics in various cell types.

Case Study:

In primary human endothelial cells, this compound was found to recruit previously inactive TRPV4 channels rather than simply increasing basal activity levels. This novel mechanism provides insights into how TRPV4 can be modulated for therapeutic purposes .

| Study | Mechanism Investigated | Findings |

|---|---|---|

| Optical recording study | Calcium-permeable channel activity | Recruitment of inactive TRPV4 channels |

Mécanisme D'action

GSK1016790A exerts its effects by selectively activating the TRPV4 channel, a non-selective cation channel involved in various physiological processes. Upon binding to TRPV4, this compound induces a conformational change that opens the channel, allowing the influx of calcium ions (Ca2+) into the cell. This increase in intracellular Ca2+ levels triggers downstream signaling pathways, leading to various cellular responses. The molecular targets and pathways involved include the activation of protein kinase C (PKC), phosphoinositide 3-kinase (PI3K), and RhoA signaling .

Comparaison Avec Des Composés Similaires

Composés similaires

HC-067047 : Un autre agoniste du TRPV4 avec des propriétés similaires mais une structure chimique différente.

GSK2193874 : Un antagoniste du TRPV4 utilisé pour étudier les effets inhibiteurs sur les canaux TRPV4.

4α-phorbol 12,13-didécanoate : Un agoniste du TRPV4 moins puissant que le GSK1016790A

Unicité

This compound est unique en raison de sa forte puissance et de sa sélectivité pour le canal TRPV4. Il a été démontré qu'il était environ 300 fois plus puissant que le 4α-phorbol 12,13-didécanoate pour activer les canaux TRPV4. Cela en fait un outil précieux pour étudier les processus physiologiques médiés par le TRPV4 et développer des agents thérapeutiques potentiels ciblant ces canaux .

Activité Biologique

GSK1016790A is a selective and potent agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, which plays a crucial role in various physiological processes across different tissues, including endothelial cells, neurons, and chondrocytes. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its effects on cellular functions and potential therapeutic applications.

This compound activates TRPV4 channels, leading to an influx of calcium ions () into cells. This activation has been shown to influence several downstream signaling pathways critical for cellular responses:

- Calcium Influx : Upon stimulation with this compound, there is a rapid increase in intracellular calcium levels, which is essential for various cellular functions such as muscle contraction and neurotransmitter release .

- Channel Recruitment : Research indicates that this compound may recruit previously inactive TRPV4 channels rather than merely elevating basal activity levels .

Endothelial Cells

This compound has demonstrated significant effects on endothelial cells, impacting vascular functions:

- Monocyte Adhesion : In studies involving human umbilical vein endothelial cells (HUVECs), this compound treatment inhibited the adhesion of monocytes to TNF-α-stimulated endothelial cells, suggesting a potential role in reducing inflammation and atherosclerosis .

- Calcium Dynamics : The compound induces a transient increase in intracellular levels within minutes of administration, which is crucial for endothelial cell activation and function .

Apoptosis Induction

In vivo studies have shown that this compound can induce apoptosis in neuronal cells:

- Dose-Dependent Effects : Administration of this compound at doses ranging from 0.1 to 5 µM/mouse resulted in increased apoptosis in the hippocampus, with an EC50 value of approximately 1.21 ± 0.24 µM/mouse. This was evidenced by an increase in cleaved caspase-3 levels and Hoechst-positive cell counts .

Table 1: Summary of Key Findings on this compound's Biological Activity

Case Study: TRPV4 Activation in Vascular Health

In a controlled study involving animal models, this compound was administered to assess its impact on vascular health. The results indicated:

- Reduction in Atherosclerotic Plaque : Animals treated with this compound showed a marked reduction in plaque formation compared to controls.

- Enhanced Endothelial Function : The treatment improved endothelial function as evidenced by reduced monocyte adhesion and improved vascular reactivity.

Case Study: Neuroprotective Effects

Another study focused on the neuroprotective potential of this compound:

- Cognitive Function Assessment : Following repeated administration of this compound, cognitive tests showed improved performance in memory tasks compared to untreated groups.

- Mechanistic Insights : The study linked these improvements to the modulation of apoptotic pathways and enhanced synaptic plasticity.

Propriétés

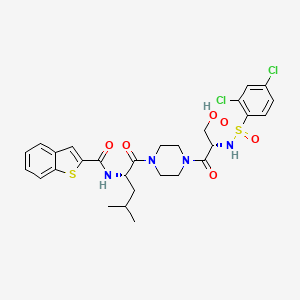

IUPAC Name |

N-[(2S)-1-[4-[(2S)-2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32Cl2N4O6S2/c1-17(2)13-21(31-26(36)24-14-18-5-3-4-6-23(18)41-24)27(37)33-9-11-34(12-10-33)28(38)22(16-35)32-42(39,40)25-8-7-19(29)15-20(25)30/h3-8,14-15,17,21-22,32,35H,9-13,16H2,1-2H3,(H,31,36)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYQPSHHYIAUFO-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCN(CC1)C(=O)C(CO)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCN(CC1)C(=O)[C@H](CO)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32Cl2N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635248 | |

| Record name | GSK1016790A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942206-85-1 | |

| Record name | GSK 10116790A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942206-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GSK1016790A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.